IPN60090

Glutaminase 1 GLS-2 Selectivity

IPN60090 (IACS-6274) is the preferred GLS-1 inhibitor for in vivo studies requiring robust target engagement. Engineered to overcome poor solubility and bioavailability of earlier GLS-1 inhibitors, it achieves oral F=89%, low clearance, and equivalent efficacy to CB-839 at a 2.5-fold lower dose. Its high selectivity for GLS-1 (>1,600-fold over GLS-2) and clean off-target profile enable reproducible pharmacology and combination studies. Ideal for KEAP1/NRF2-mutant NSCLC and ovarian cancer PDX models. The benchmark for translational GLS-1 research.

Molecular Formula C24H27F3N8O3
Molecular Weight 532.5 g/mol
Cat. No. B8118264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPN60090
Molecular FormulaC24H27F3N8O3
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F
InChIInChI=1S/C24H27F3N8O3/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36)/t15-/m1/s1
InChIKeyGEHZIZWHNLQFAS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IPN60090 (IACS-6274): A Clinical-Stage, Orally Bioavailable GLS-1 Inhibitor with Optimized Drug-like Properties


IPN60090 (IACS-6274) is a clinical-stage, orally bioavailable small molecule inhibitor of the metabolic enzyme glutaminase-1 (GLS-1) [1]. It belongs to a class of allosteric GLS-1 inhibitors that includes the probe molecule BPTES and the clinical candidate CB-839 (telaglenastat) [2]. IPN60090 was specifically developed to address the poor physicochemical properties and limited in vivo exposure that hampered earlier GLS-1 inhibitors, and it is currently in phase 1 clinical trials for advanced solid tumors [1][3].

Why In-Class GLS-1 Inhibitors Cannot Be Simply Substituted for IPN60090


Generic substitution among GLS-1 inhibitors is not feasible due to vast differences in their drug-like properties and in vivo performance. The chemical space of GLS-1 inhibitors, such as BPTES and earlier clinical candidates, is plagued by high lipophilicity and low aqueous solubility, which severely limit oral absorption and systemic exposure [1]. IPN60090 was specifically engineered to overcome these liabilities through a focused medicinal chemistry campaign that optimized its physicochemical and pharmacokinetic (PK) profile [1]. Consequently, selecting a different GLS-1 inhibitor for in vivo studies would likely result in significantly lower target engagement and efficacy, even if the compound exhibits comparable in vitro potency, thus compromising experimental reproducibility and translational value [2].

Quantitative Differentiation of IPN60090 from BPTES and CB-839: A Guide to Key Evidence


GLS-1 Selectivity: IPN60090 vs. BPTES and CB-839

IPN60090 demonstrates complete selectivity for GLS-1 over the liver-type isoform GLS-2, a key differentiator from earlier GLS-1 inhibitors like BPTES. In a dual-coupled enzyme assay, IPN60090 inhibited purified recombinant human GLS-1 (GAC isoform) with an IC50 of 31 nM, while showing no detectable activity against GLS-2 up to 50,000 nM [1]. While BPTES is also a selective GLS-1 inhibitor, it suffers from very poor physicochemical properties (solubility <0.2 µM) that limit its in vivo utility [2].

Glutaminase 1 GLS-2 Selectivity

Improved Microsomal Stability: IPN60090 vs. BPTES and CB-839

IPN60090 exhibits superior microsomal stability compared to the probe BPTES and the clinical candidate CB-839, a critical determinant of in vivo exposure. In human liver microsomes, IPN60090 (Compound 27) has an intrinsic clearance (Clint) of <8 mL/min/kg, while BPTES (Compound 2) and CB-839 (Compound 4) show Clint values of 87 mL/min/kg and 62 mL/min/kg, respectively [1]. In rat microsomes, the difference is even more pronounced, with IPN60090 having a Clint of 16 mL/min/kg compared to 530 mL/min/kg for BPTES and 203 mL/min/kg for CB-839 [1].

Microsomal stability Intrinsic clearance Pharmacokinetics

Enhanced Aqueous Solubility: IPN60090 vs. BPTES and CB-839

IPN60090 demonstrates significantly improved aqueous solubility, a key liability of earlier GLS-1 inhibitors that hindered their development. At pH 7.4, the kinetic aqueous solubility of IPN60090 is 6 µM, which is 30-fold higher than BPTES (Compound 2, 0.2 µM) and 20-fold higher than CB-839 (Compound 4, 0.3 µM) [1]. This improvement in solubility was a primary goal of the medicinal chemistry campaign that produced IPN60090 [1].

Aqueous solubility Physicochemical properties Formulation

In Vivo Efficacy at Reduced Dose: IPN60090 vs. CB-839

In a head-to-head in vivo efficacy study, IPN60090 achieved equivalent tumor growth inhibition and target engagement as CB-839 but at a 2.5-fold lower dose. In an H2122 non-small cell lung cancer cell line-derived xenograft mouse model, IPN60090 dosed orally at 100 mg/kg twice daily (BID) showed similar efficacy and target engagement to CB-839 dosed orally at 250 mg/kg BID [1].

In vivo efficacy Xenograft model Target engagement

Oral Bioavailability and Pharmacokinetic Profile of IPN60090

IPN60090 exhibits high oral bioavailability (F = 89%) in rats, a property that is often a major hurdle for GLS-1 inhibitors due to poor solubility [1]. In a rat PK study, IPN60090 (3 mg/kg IV; 10 mg/kg PO) demonstrated a clearance (CL) of 4.1 mL/min/kg, a half-life (t1/2) of 1 hour, and a maximum plasma concentration (Cmax) of 19 µM following oral administration [1]. This high and predictable exposure supports its use in robust in vivo pharmacology studies.

Oral bioavailability Pharmacokinetics Cmax

Off-Target Selectivity Profile of IPN60090

IPN60090 demonstrates a clean off-target profile, showing no significant inhibition of the hERG potassium channel, common cytochrome P450 enzymes, a 97-member kinase panel, or an 80-member panel of ion channels and receptors [1]. This is a crucial attribute for a chemical probe intended for in vivo use, as off-target activity can confound experimental results. While BPTES and CB-839 also exhibit selectivity for GLS-1 over GLS-2, their broader off-target profiles are less well-characterized in published reports.

Selectivity Safety pharmacology Off-target

Defined Research Application Scenarios for IPN60090 Based on Quantitative Evidence


In Vivo Target Engagement and Efficacy Studies in Glutamine-Dependent Tumor Models

IPN60090 is the preferred GLS-1 inhibitor for in vivo studies requiring robust and sustained target engagement. Its high oral bioavailability (F=89%) and low clearance (CL=4.1 mL/min/kg in rat) enable high and predictable plasma concentrations [1]. In head-to-head studies, it achieves similar efficacy to the clinical candidate CB-839 but at a 2.5-fold lower dose (100 mg/kg BID vs. 250 mg/kg BID) [1]. This makes it a cost-effective and scientifically robust choice for tumor xenograft or PDX models, particularly in lung and ovarian cancers with KEAP1/NRF2 mutations or low ASNS expression [2].

Combination Therapy Studies Targeting Metabolic Vulnerabilities

IPN60090's clean off-target profile—including no significant inhibition of hERG, CYP450 enzymes, or a broad panel of kinases and receptors—makes it an ideal partner for combination studies [1]. Its well-defined PK properties minimize the risk of drug-drug interactions, allowing for clearer interpretation of synergistic effects. For example, in a Ru337 PDX model, the combination of IPN60090 (100 mg/kg BID) with the TORC1/2 inhibitor TAK-228 resulted in 85% tumor growth inhibition, a substantial improvement over either agent alone [1]. This scenario is highly relevant for exploring novel therapeutic combinations in oncology.

Benchmarking and Profiling of Novel GLS-1 Modulators

For researchers developing next-generation GLS-1 inhibitors, IPN60090 serves as a critical benchmark due to its fully characterized and optimized profile. Unlike the probe molecule BPTES, which has extremely poor solubility (0.2 µM) and high microsomal clearance (87 mL/min/kg in human) [1], IPN60090's superior properties (solubility 6 µM, human Clint <8 mL/min/kg) provide a realistic standard for what a drug-like GLS-1 inhibitor should achieve in vivo [1]. It is the most appropriate comparator for evaluating new chemical entities in head-to-head in vitro and in vivo assays, ensuring that improvements are measured against a clinically relevant and well-validated standard.

Investigating GLS-1 Biology in Immune Cell Function and Tumor Microenvironment

Given GLS-1's role in supporting T-cell activation and proliferation, IPN60090 is a valuable tool for immunology research. Its high selectivity for GLS-1 over GLS-2 (IC50 ratio > 1,600) ensures that observed effects are due to GLS-1 inhibition, while its favorable PK profile supports long-term dosing studies in syngeneic mouse models [1]. This is particularly useful for exploring the role of glutamine metabolism in the tumor microenvironment and for evaluating the potential of GLS-1 inhibition to synergize with immunotherapies, as it is currently being investigated in a phase 1 trial in combination with pembrolizumab [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for IPN60090

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.